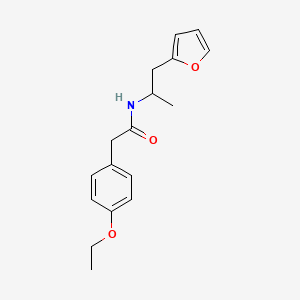

![molecular formula C14H11BrO2 B2835766 3-[(2-Bromobenzyl)oxy]benzaldehyde CAS No. 728885-44-7](/img/structure/B2835766.png)

3-[(2-Bromobenzyl)oxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

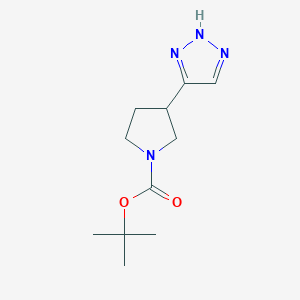

3-[(2-Bromobenzyl)oxy]benzaldehyde is a unique chemical compound with the empirical formula C14H11BrO2 . It has a molecular weight of 291.14 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-[(2-Bromobenzyl)oxy]benzaldehyde contains a total of 29 bonds; 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

3-[(2-Bromobenzyl)oxy]benzaldehyde is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization Substituted 2-bromobenzaldehydes, closely related to 3-[(2-Bromobenzyl)oxy]benzaldehyde, have been synthesized using a palladium-catalyzed ortho-bromination process. This method highlights the compound's relevance in the synthesis of complex molecules through selective bromination, serving as a key step in organic synthesis (Dubost et al., 2011). Additionally, spectral and computational analyses of related bromobenzaldehydes and their oximes offer insights into their structural characteristics and potential chemical behaviors, emphasizing their applications in understanding molecular conformations and properties (Balachander & Manimekalai, 2017).

Catalytic Applications Research into the catalytic oxidation of benzyl alcohols to aromatic carbonyl compounds using dinuclear oxidovanadium(IV) complexes underlines the potential of bromobenzyl derivatives in catalysis. This study showcases the influence of halogen substituents on catalytic efficiency and selectivity, providing a pathway for the development of greener catalytic processes (Bikas et al., 2017). Another example involves the Cu(OAc)2-catalyzed oxyfunctionalization directed by para-hydroxyl groups, indicating the compound's utility in the functionalization of primary and secondary benzyl groups (Jiang et al., 2014).

Mechanistic Insights Studies on the activation of benzyl bromides and related molecules through single-electron-transfer processes for radical reactions provide mechanistic insights that are crucial for developing new synthetic methodologies. This research underscores the versatility of benzyl bromides in facilitating unconventional transformations under mild conditions (Li et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(2-bromophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXYDNXWEIIGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Bromobenzyl)oxy]benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2835684.png)

![(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide](/img/structure/B2835687.png)

![N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide](/img/structure/B2835694.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2835695.png)

![N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2835698.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2835699.png)

![3-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2835701.png)

![Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2835702.png)

![1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2835703.png)